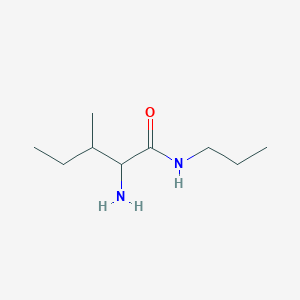
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea
Vue d'ensemble
Description
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, a benzoyl group, and a thiourea moiety
Mécanisme D'action
Target of Action
The primary target of 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea is the soluble epoxide hydrolase (sEH) . sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids . It is highly expressed in various organs such as the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals .
Mode of Action
The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolism of epoxy-polyunsaturated fatty acids . Normally, sEH converts these compounds into less active dihydroxyeicosatrienoic acids . By inhibiting sEH, the compound allows epoxy-polyunsaturated fatty acids to exert their initial biologic activities .
Pharmacokinetics
It is known that the pharmacokinetics of similar seh inhibitors are influenced by their specific binding to seh, a phenomenon known as target-mediated drug disposition .
Result of Action
The inhibition of sEH by this compound can lead to various effects at the molecular and cellular levels. For instance, it has been shown to reduce inflammation and protect against hypertension, neuropathic pain, and neurodegeneration . It also ameliorates experimental autoimmune encephalomyelitis without affecting circulating white blood cell counts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to sEH . Additionally, the compound’s action may be influenced by the physiological conditions of the organism, such as the pH and temperature of the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile
- 4-(Trifluoromethoxy)phenyl isocyanate
- N-(4-(Trifluoromethoxy)phenyl)thiourea
Uniqueness: 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea stands out due to the combination of its trifluoromethoxy, benzoyl, and thiourea groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)22-12-8-6-11(7-9-12)19-14(23)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKGYRYYAGHJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186684 | |
| Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163490-80-0 | |
| Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163490-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid](/img/structure/B3107949.png)
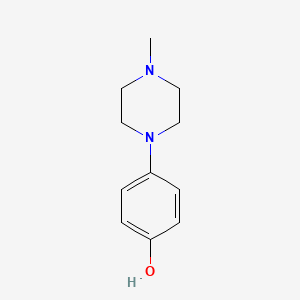


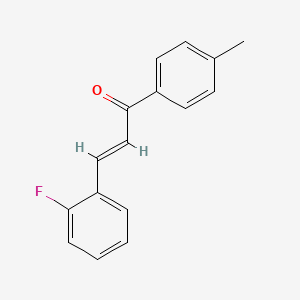
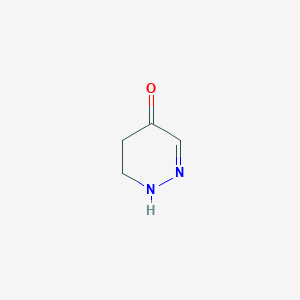
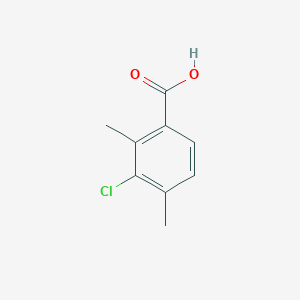
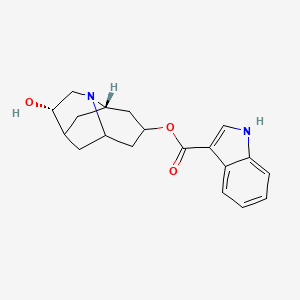
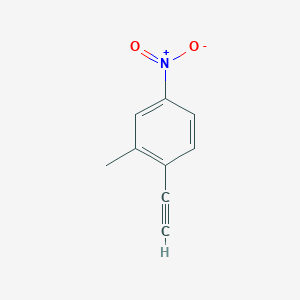

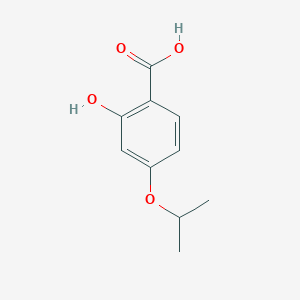
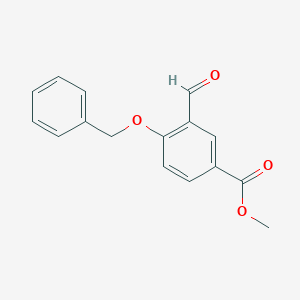
![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)
